AM 281

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

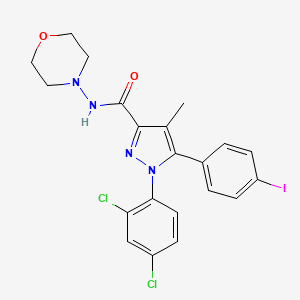

AM 281 is a synthetic compound recognized as a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It is classified as an inverse agonist, which means it binds to the receptor and induces the opposite effect of an agonist. Its chemical structure is characterized by a specific arrangement of atoms that allows it to selectively interact with CB1 receptors while exhibiting minimal affinity for CB2 receptors, with Ki values of 12 nM and 4200 nM, respectively . This selectivity makes AM 281 a valuable tool in cannabinoid research and therapeutic applications.

- The presence of chlorine and iodine atoms suggests potential environmental concerns.

- The pyrazole ring system can have diverse biological effects depending on the specific structure.

Cannabinoid Receptor Antagonist

1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, also known as AM281, is a scientific research compound that acts as a selective antagonist for the cannabinoid receptor type 1 (CB1) []. CB1 receptors are found throughout the body, particularly in the central nervous system, and are involved in various physiological processes including pain perception, mood, and memory []. By blocking the binding of cannabinoids, such as THC (the psychoactive component of marijuana), to CB1 receptors, AM281 can produce pharmacological effects opposite to those of THC.

Applications in Studying Cannabinoid System

AM281 is a valuable tool in scientific research for studying the endocannabinoid system, the network of receptors and signaling molecules that regulate various physiological functions []. Due to its high selectivity for CB1 receptors, AM281 allows researchers to investigate the specific roles of CB1 receptor signaling in various disease models. For example, AM281 has been used in studies investigating the potential therapeutic effects of cannabinoid receptor antagonism in conditions like sepsis, inflammation, and neurodegeneration [, , ].

AM 281 has been extensively studied for its biological effects, particularly in relation to memory and cognitive functions. Research indicates that AM 281 can influence memory performance in animal models, particularly during withdrawal from substances like morphine. In one study, administration of AM 281 improved cognitive performance in morphine-dependent mice by enhancing their ability to recognize novel objects . This suggests that AM 281 may have potential applications in treating cognitive deficits associated with substance withdrawal or other neurological conditions.

The synthesis of AM 281 has been described in various studies, highlighting methods that ensure high yield and purity. A common approach involves the use of specific organic reagents and solvents, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product effectively . The development of rapid synthesis protocols has facilitated its availability for research purposes, allowing scientists to explore its pharmacological properties extensively.

AM 281 is primarily utilized in research settings to investigate the role of cannabinoid receptors in various physiological processes. Its applications include:

- Neuroscience Research: Studying the effects of cannabinoid antagonism on cognition and behavior.

- Pharmacological Studies: Evaluating potential therapeutic interventions for conditions associated with cannabinoid signaling.

- Drug Development: Serving as a lead compound for developing new medications targeting cannabinoid receptors.

Studies have shown that AM 281 interacts specifically with CB1 receptors, influencing various biological pathways. Its antagonistic activity can modulate the effects of endogenous cannabinoids, leading to alterations in neurotransmitter release and neuronal excitability. Research into its interactions has provided insights into how cannabinoid signaling affects memory and addiction pathways .

Several compounds exhibit similar properties to AM 281, particularly regarding their action on cannabinoid receptors. Below is a comparison highlighting their uniqueness:

| Compound Name | CB1 Affinity (Ki) | CB2 Affinity (Ki) | Unique Features |

|---|---|---|---|

| AM 251 | 10 nM | >1000 nM | Selective CB1 antagonist; used in pain studies |

| SR141716A | 40 nM | >1000 nM | Well-studied CB1 antagonist; impacts feeding behavior |

| Rimonabant | 3 nM | >1000 nM | Former anti-obesity drug; known for psychoactive effects |

| JZL184 | >1000 nM | >1000 nM | Inhibitor of monoacylglycerol lipase; affects endocannabinoid levels |

AM 281 stands out due to its high selectivity for CB1 over CB2 receptors, making it particularly useful for studying the specific roles of CB1 in various biological contexts without significant interaction with CB2 pathways . This selectivity allows researchers to dissect the complex roles cannabinoids play in health and disease more effectively.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Wikipedia

Dates

2: Martins DF, Siteneski A, Ludtke DD, Dal-Secco D, Santos AR. High-Intensity Swimming Exercise Decreases Glutamate-Induced Nociception by Activation of G-Protein-Coupled Receptors Inhibiting Phosphorylated Protein Kinase A. Mol Neurobiol. 2016 Sep 13. [Epub ahead of print] PubMed PMID: 27624384.

3: Pava MJ, Makriyannis A, Lovinger DM. Endocannabinoid Signaling Regulates Sleep Stability. PLoS One. 2016 Mar 31;11(3):e0152473. doi: 10.1371/journal.pone.0152473. PubMed PMID: 27031992; PubMed Central PMCID: PMC4816426.

4: Wang L, Yang L, Tian L, Mai P, Jia S, Yang L, Li L. Cannabinoid Receptor 1 Mediates Homing of Bone Marrow-Derived Mesenchymal Stem Cells Triggered by Chronic Liver Injury. J Cell Physiol. 2017 Jan;232(1):110-21. doi: 10.1002/jcp.25395. PubMed PMID: 27028843.

5: Bialuk I, Winnicka MM. Facilitatory effect of AM281 on recognition memory in rats. Pharmacol Rep. 2016 Apr;68(2):301-9. doi: 10.1016/j.pharep.2015.09.008. PubMed PMID: 26922532.

6: Botanas CJ, de la Peña JB, Dela Pena IJ, Tampus R, Kim HJ, Yoon SS, Seo JW, Jeong EJ, Cheong JH. Evaluation of the abuse potential of AM281, a new synthetic cannabinoid CB1 receptor antagonist. Eur J Pharmacol. 2015 Nov 5;766:135-41. doi: 10.1016/j.ejphar.2015.10.004. PubMed PMID: 26450088.

7: Toguri JT, Moxsom R, Szczesniak AM, Zhou J, Kelly ME, Lehmann C. Cannabinoid 2 receptor activation reduces leukocyte adhesion and improves capillary perfusion in the iridial microvasculature during systemic inflammation. Clin Hemorheol Microcirc. 2015;61(2):237-49. doi: 10.3233/CH-151996. PubMed PMID: 26410875.

8: Juszczak K, Maciukiewicz P. The role of the peripheral cannabinoid system in the pathogenesis of detrusor overactivity evoked by increased intravesical osmolarity in rats. Can J Physiol Pharmacol. 2015 Aug;93(8):721-6. doi: 10.1139/cjpp-2015-0091. PubMed PMID: 26243021.

9: Jiang SK, Zhang M, Tian ZL, Wang M, Zhao R, Wang LL, Li SS, Liu M, Li JY, Zhang MZ, Guan DW. The monoacylglycerol lipase inhibitor JZL184 decreases inflammatory response in skeletal muscle contusion in rats. Eur J Pharmacol. 2015 Aug 15;761:1-10. doi: 10.1016/j.ejphar.2015.04.018. PubMed PMID: 25912803.

10: Gomez O, Sanchez-Rodriguez MA, Ortega-Gutierrez S, Vazquez-Villa H, Guaza C, Molina-Holgado F, Molina-Holgado E. A Basal Tone of 2-Arachidonoylglycerol Contributes to Early Oligodendrocyte Progenitor Proliferation by Activating Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mammalian Target of Rapamycin (MTOR) Pathways. J Neuroimmune Pharmacol. 2015 Jun;10(2):309-17. doi: 10.1007/s11481-015-9609-x. PubMed PMID: 25900077.

11: Lin TY, Lu CW, Wu CC, Huang SK, Wang SJ. Palmitoylethanolamide inhibits glutamate release in rat cerebrocortical nerve terminals. Int J Mol Sci. 2015 Mar 11;16(3):5555-71. doi: 10.3390/ijms16035555. PubMed PMID: 25768340; PubMed Central PMCID: PMC4394492.

12: Beckley JT, Randall PK, Smith RJ, Hughes BA, Kalivas PW, Woodward JJ. Phenotype-dependent inhibition of glutamatergic transmission on nucleus accumbens medium spiny neurons by the abused inhalant toluene. Addict Biol. 2016 May;21(3):530-46. doi: 10.1111/adb.12235. PubMed PMID: 25752326; PubMed Central PMCID: PMC4561223.

13: Wang TC, Wang J, Xu X, Ma JL, Wang XF. Tonic modulation of nociceptive behavior and allodynia by cannabinoid receptors in formalin test in rats. Chin J Physiol. 2015 Feb 28;58(1):72-8. doi: 10.4077/CJP.2015.BAD307. PubMed PMID: 25687494.

14: Lisboa SF, Gomes FV, Silva AL, Uliana DL, Camargo LH, Guimarães FS, Cunha FQ, Joca SR, Resstel LB. Increased Contextual Fear Conditioning in iNOS Knockout Mice: Additional Evidence for the Involvement of Nitric Oxide in Stress-Related Disorders and Contribution of the Endocannabinoid System. Int J Neuropsychopharmacol. 2015 Jan 24;18(8). pii: pyv005. doi: 10.1093/ijnp/pyv005. PubMed PMID: 25618404; PubMed Central PMCID: PMC4571624.

15: Ladarre D, Roland AB, Biedzinski S, Ricobaraza A, Lenkei Z. Polarized cellular patterns of endocannabinoid production and detection shape cannabinoid signaling in neurons. Front Cell Neurosci. 2015 Jan 6;8:426. doi: 10.3389/fncel.2014.00426. PubMed PMID: 25610369; PubMed Central PMCID: PMC4285097.

16: García-Morales V, Montero F, Moreno-López B. Cannabinoid agonists rearrange synaptic vesicles at excitatory synapses and depress motoneuron activity in vivo. Neuropharmacology. 2015 May;92:69-79. doi: 10.1016/j.neuropharm.2014.12.036. PubMed PMID: 25595101.

17: Mai P, Tian L, Yang L, Wang L, Yang L, Li L. Cannabinoid receptor 1 but not 2 mediates macrophage phagocytosis by G(α)i/o /RhoA/ROCK signaling pathway. J Cell Physiol. 2015 Jul;230(7):1640-50. doi: 10.1002/jcp.24911. PubMed PMID: 25545473.

18: Uhelski ML, Khasabova IA, Simone DA. Inhibition of anandamide hydrolysis attenuates nociceptor sensitization in a murine model of chemotherapy-induced peripheral neuropathy. J Neurophysiol. 2015 Mar 1;113(5):1501-10. doi: 10.1152/jn.00692.2014. PubMed PMID: 25505113; PubMed Central PMCID: PMC4346731.

19: Berger ND, Gadotti VM, Petrov RR, Chapman K, Diaz P, Zamponi GW. NMP-7 inhibits chronic inflammatory and neuropathic pain via block of Cav3.2 T-type calcium channels and activation of CB2 receptors. Mol Pain. 2014 Dec 6;10:77. doi: 10.1186/1744-8069-10-77. PubMed PMID: 25481027; PubMed Central PMCID: PMC4271433.

20: Gasperi V, Evangelista D, Oddi S, Florenzano F, Chiurchiù V, Avigliano L, Catani MV, Maccarrone M. Regulation of inflammation and proliferation of human bladder carcinoma cells by type-1 and type-2 cannabinoid receptors. Life Sci. 2015 Oct 1;138:41-51. doi: 10.1016/j.lfs.2014.09.031. PubMed PMID: 25445433.